molecular formula C26H26N2O3 B11576043 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]benzene-1,2-diamine

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]benzene-1,2-diamine

Cat. No.: B11576043
M. Wt: 414.5 g/mol
InChI Key: MYGFNOQGJPCAOM-UHFFFAOYSA-N
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Description

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE is a complex organic compound with a unique structure that includes a cyclohepta[c]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[c]furan core, followed by the introduction of the ethoxyphenyl and methoxy groups. The final step involves the formation of the ylidene linkage with benzene-1,2-diamine. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-[(4E)-6-(4-METHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE
  • N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHYL-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE

Uniqueness

N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]BENZENE-1,2-DIAMINE is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]amino]aniline

InChI

InChI=1S/C26H26N2O3/c1-5-30-20-12-10-18(11-13-20)19-14-23(28-22-9-7-6-8-21(22)27)25-16(2)31-17(3)26(25)24(15-19)29-4/h6-15H,5,27H2,1-4H3

InChI Key

MYGFNOQGJPCAOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

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